N~2~-(3-chloro-2-methylphenyl)-N-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Overview
Description
N~2~-(3-chloro-2-methylphenyl)-N-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a synthetic organic compound It is characterized by the presence of multiple aromatic rings, a sulfonyl group, and a glycinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-chloro-2-methylphenyl)-N-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then coupled through various chemical reactions such as nucleophilic substitution, sulfonylation, and amidation. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to maintain consistency and efficiency. Purification steps such as crystallization, distillation, or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N~2~-(3-chloro-2-methylphenyl)-N-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Aromatic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens, nitro groups, or alkyl chains.
Scientific Research Applications
Chemistry
In chemistry, N2-(3-chloro-2-methylphenyl)-N-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its interactions with biological targets such as enzymes or receptors can provide insights into its therapeutic potential and mechanism of action.
Medicine
In medicine, the compound could be explored for its potential use in drug development. Its ability to interact with specific molecular targets may make it a candidate for treating various diseases or conditions.
Industry
In industrial applications, N2-(3-chloro-2-methylphenyl)-N-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide may be used as an intermediate in the production of specialty chemicals, polymers, or materials with unique properties.
Mechanism of Action
The mechanism of action of N2-(3-chloro-2-methylphenyl)-N-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N2-(3-chloro-2-methylphenyl)-N-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide include other glycinamide derivatives and sulfonyl-containing compounds. Examples include:
- N~2~-(3-chloro-2-methylphenyl)-N-[2-(4-methoxyphenyl)ethyl]glycinamide
- N~2~-(3-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Uniqueness
The uniqueness of N2-(3-chloro-2-methylphenyl)-N-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide lies in its specific combination of functional groups and aromatic rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-[2-(4-methoxyphenyl)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O4S/c1-18-7-13-22(14-8-18)33(30,31)28(24-6-4-5-23(26)19(24)2)17-25(29)27-16-15-20-9-11-21(32-3)12-10-20/h4-14H,15-17H2,1-3H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXERIDGRLATYKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCC2=CC=C(C=C2)OC)C3=C(C(=CC=C3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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